molecular formula C27H25ClN4O3 B11300240 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11300240
M. Wt: 489.0 g/mol
InChI Key: ORHNEYGAQGPBLF-UHFFFAOYSA-N
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Description

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, furan, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Intermediate: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.

    Synthesis of the Furan Intermediate: The furan ring is synthesized by reacting 3,4-dimethylphenol with appropriate reagents to form the furan derivative.

    Coupling Reaction: The piperazine and furan intermediates are then coupled using a suitable coupling agent to form the desired compound.

    Formation of the Oxazole Ring: The final step involves the cyclization reaction to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the phenyl and furan rings.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its combination of structural motifs, which confer specific chemical and biological properties. Its distinct arrangement of piperazine, furan, oxazole, and phenyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H25ClN4O3/c1-18-6-7-22(14-19(18)2)33-17-23-8-9-25(34-23)26-30-24(16-29)27(35-26)32-12-10-31(11-13-32)21-5-3-4-20(28)15-21/h3-9,14-15H,10-13,17H2,1-2H3

InChI Key

ORHNEYGAQGPBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC(=CC=C5)Cl)C#N)C

Origin of Product

United States

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